

Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1285339

[Get Quote](#)

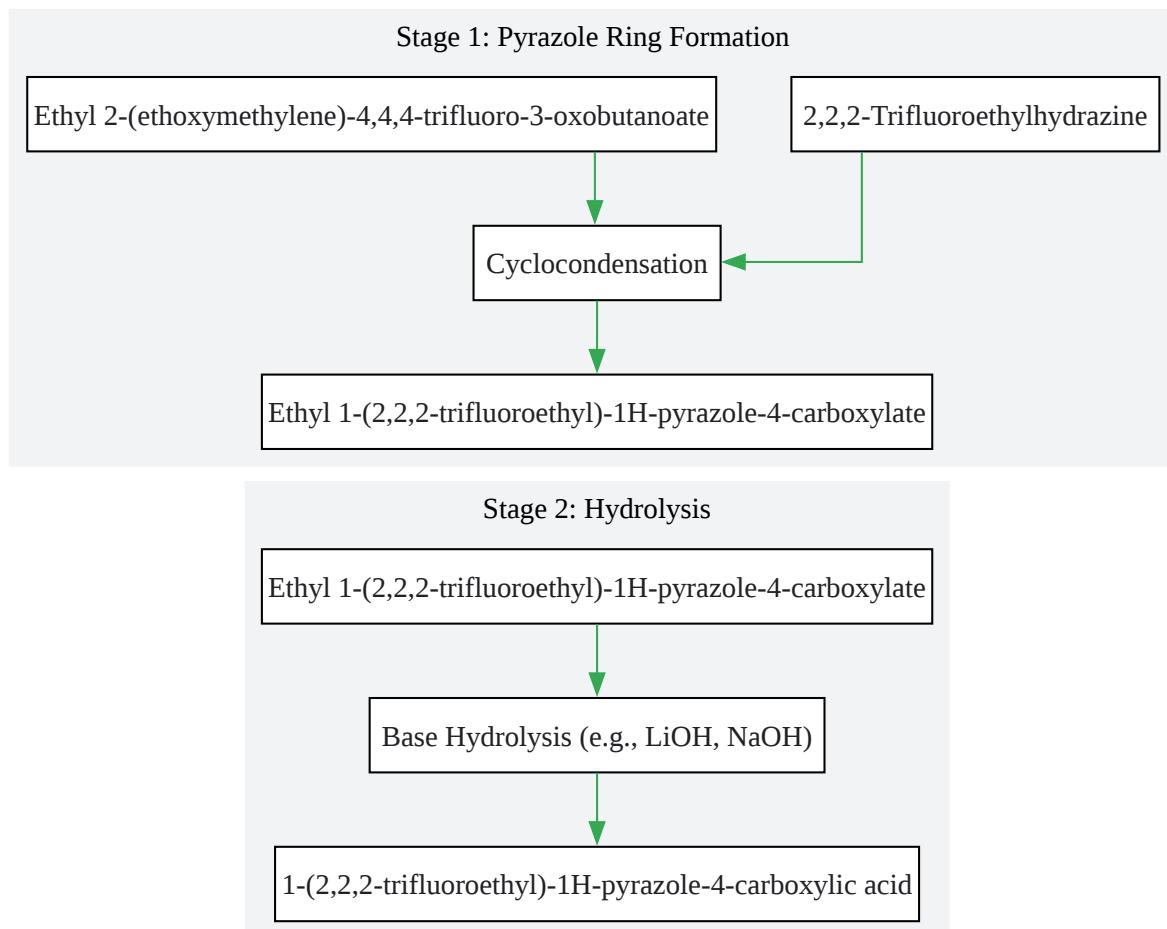
CAS Number: 288251-60-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthesis strategies based on established methodologies for related pyrazole derivatives, and explores its prospective biological significance, particularly in the context of kinase inhibition.

Chemical and Physical Properties

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole carboxylic acid. The presence of the trifluoroethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.


Property	Value	Source
CAS Number	288251-60-5	[1]
Molecular Formula	C6H5F3N2O2	[1]
Molecular Weight	194.11 g/mol	[1]
Synonyms	1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid** (CAS 288251-60-5) is not readily available in the public domain, its synthesis can be inferred from established methods for analogous pyrazole-4-carboxylic acids. A common and logical synthetic route involves the preparation of an ester precursor, ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, followed by hydrolysis to yield the target carboxylic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole ring system with the desired substituents, followed by the deprotection of the carboxylic acid group.

[Click to download full resolution via product page](#)

Figure 1: Proposed two-stage synthesis workflow.

Experimental Protocol for Analogue Synthesis (Illustrative)

The following protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylic acid esters and their subsequent hydrolysis. This should be considered a representative method that may require optimization for the specific target compound.

Step 1: Synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction of a suitable hydrazine with a β -ketoester derivative.

- Reactants:

- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
- 2,2,2-Trifluoroethylhydrazine
- Solvent (e.g., Ethanol, Acetonitrile)

- Procedure:

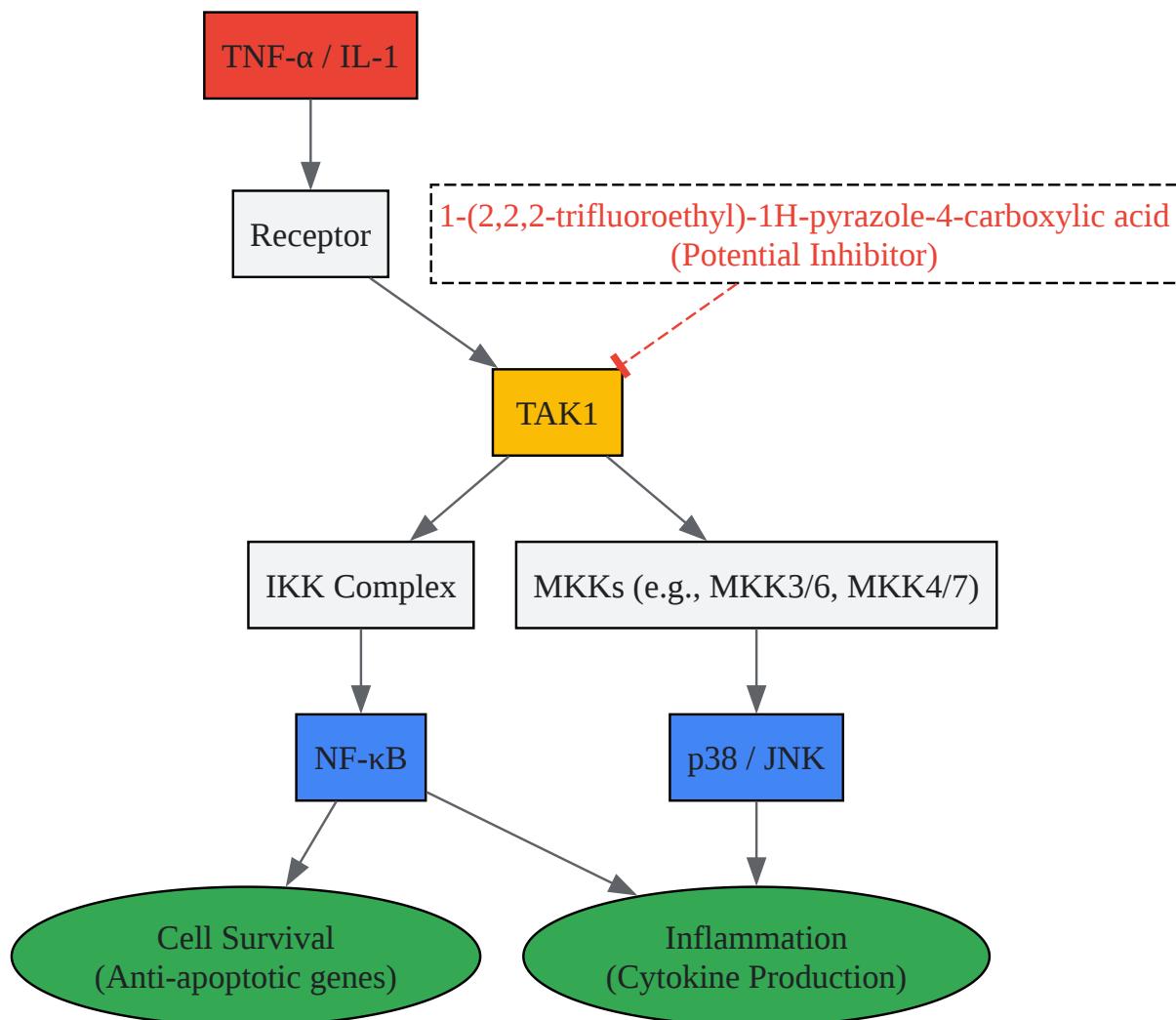
- Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the chosen solvent.
- Add 2,2,2-trifluoroethylhydrazine to the solution. The reaction may be exothermic, and cooling might be necessary.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid**

This step converts the ethyl ester to the final carboxylic acid.

- Reactants:

- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- Base (e.g., Lithium hydroxide, Sodium hydroxide)


- Solvent system (e.g., Tetrahydrofuran/Water, Methanol/Water)
- Procedure:
 - Dissolve the ester in the solvent mixture.
 - Add an aqueous solution of the base.
 - Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).
 - After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
 - Collect the solid product by filtration, wash with water, and dry under vacuum.

Potential Biological Activity and Signaling Pathways

While direct biological data for **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid** is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

A particularly relevant area of research is the development of kinase inhibitors. Transforming growth factor- β -activated kinase 1 (TAK1), a key mediator in inflammatory and cancer signaling pathways, has emerged as a promising therapeutic target. Several small molecule inhibitors of TAK1 feature a pyrazole core.

TAK1 is a central node in signaling cascades initiated by pro-inflammatory cytokines such as TNF- α and IL-1. Its inhibition can block the activation of downstream pathways like NF- κ B and p38 MAPK, which are crucial for the expression of inflammatory mediators and cell survival.

[Click to download full resolution via product page](#)

Figure 2: Potential role of **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid** as a TAK1 inhibitor in inflammatory signaling.

Given its structural features, **1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid** represents a valuable scaffold for the design and synthesis of novel kinase inhibitors, particularly for targets like TAK1. Further biological evaluation is warranted to explore its therapeutic potential.

Conclusion

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its properties and a logical framework for its synthesis. The exploration of its biological activities, especially in the context of TAK1 inhibition, could unveil novel therapeutic opportunities for inflammatory diseases and cancer. Researchers are encouraged to use the information herein as a starting point for further investigation into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 288251-60-5 | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid - Synblock [synblock.com]
- To cite this document: BenchChem. [Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285339#1-2-2-2-trifluoroethyl-1h-pyrazole-4-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com